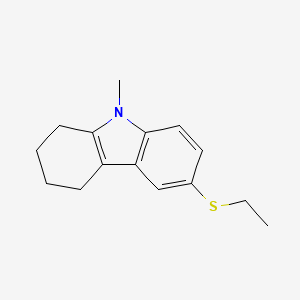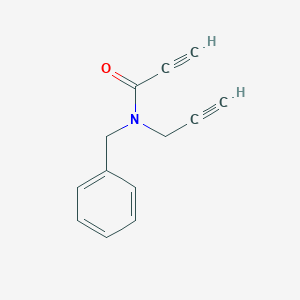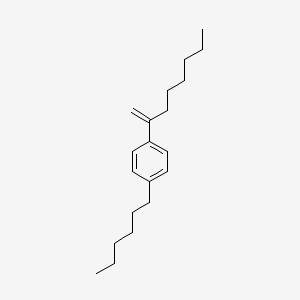
Benzene, 1-hexyl-4-(1-methyleneheptyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-hexyl-4-(1-methyleneheptyl)-: is an organic compound with a complex structure It belongs to the class of aromatic hydrocarbons, characterized by a benzene ring substituted with a hexyl group and a methyleneheptyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-hexyl-4-(1-methyleneheptyl)- typically involves the alkylation of benzene with appropriate alkyl halides under Friedel-Crafts conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The process involves the following steps:
Preparation of the Alkyl Halide: The hexyl and methyleneheptyl groups are introduced through the use of corresponding alkyl halides.
Friedel-Crafts Alkylation: Benzene reacts with the alkyl halides in the presence of AlCl3, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of Benzene, 1-hexyl-4-(1-methyleneheptyl)- follows similar principles but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are employed.
Catalyst Recovery: Efficient recovery and recycling of the catalyst (AlCl3) are crucial for cost-effective production.
Purification: The final product is purified using distillation and recrystallization techniques to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, 1-hexyl-4-(1-methyleneheptyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the hydrogenation of the double bond.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperatures and pressures.
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Nitrobenzene, sulfonated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-hexyl-4-(1-methyleneheptyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzene, 1-hexyl-4-(1-methyleneheptyl)- involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity.
Pathways Involved: It may modulate signaling pathways, metabolic processes, and gene expression, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1-hexyl-4-methyl-
- Benzene, 1-(1,5-dimethyl-4-hexenyl)-4-methyl-
- Benzene, 1-methyl-4-(1-phenylethenyl)-
Comparison:
- Benzene, 1-hexyl-4-(1-methyleneheptyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
- Compared to Benzene, 1-hexyl-4-methyl- , the presence of the methyleneheptyl group introduces additional reactivity and potential applications.
- Benzene, 1-(1,5-dimethyl-4-hexenyl)-4-methyl- and Benzene, 1-methyl-4-(1-phenylethenyl)- have different substitution patterns, leading to variations in their chemical behavior and applications.
This detailed article provides a comprehensive overview of Benzene, 1-hexyl-4-(1-methyleneheptyl)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
192385-20-9 |
|---|---|
Molekularformel |
C20H32 |
Molekulargewicht |
272.5 g/mol |
IUPAC-Name |
1-hexyl-4-oct-1-en-2-ylbenzene |
InChI |
InChI=1S/C20H32/c1-4-6-8-10-12-18(3)20-16-14-19(15-17-20)13-11-9-7-5-2/h14-17H,3-13H2,1-2H3 |
InChI-Schlüssel |
VDAOXOAOLBSVGK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC=C(C=C1)C(=C)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


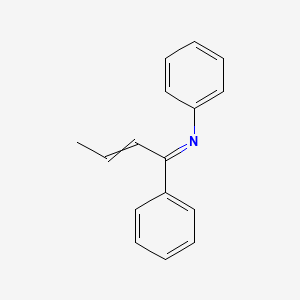
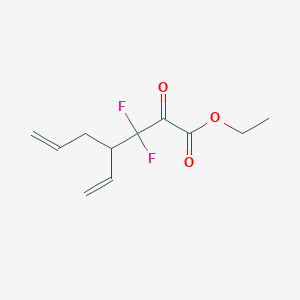
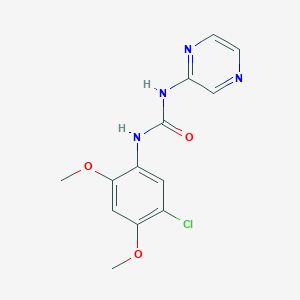

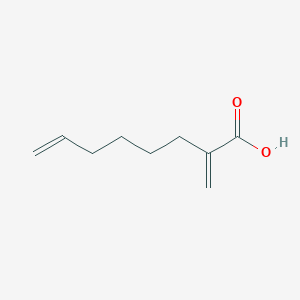
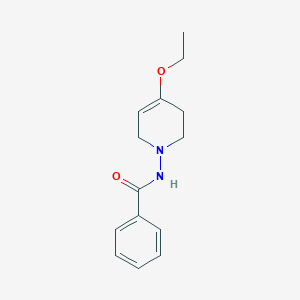
![1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B12562854.png)
![1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B12562869.png)
![5-Bromo-1,3-dimethyl-2-[(octan-2-yl)oxy]benzene](/img/structure/B12562876.png)

